USP25 and 28 inhibitor AZ-2

Description

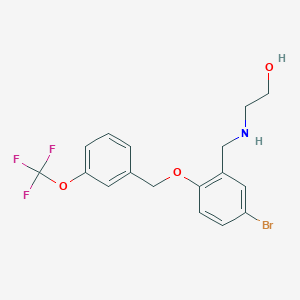

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-bromo-2-[[3-(trifluoromethoxy)phenyl]methoxy]phenyl]methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrF3NO3/c18-14-4-5-16(13(9-14)10-22-6-7-23)24-11-12-2-1-3-15(8-12)25-17(19,20)21/h1-5,8-9,22-23H,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYSDKCEPZFKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)COC2=C(C=C(C=C2)Br)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AZ-2, a Dual USP25/USP28 Inhibitor

This guide provides a detailed examination of the biochemical and cellular mechanisms of AZ-2, a small molecule inhibitor targeting the deubiquitinating enzymes (DUBs) USP25 and USP28. This document is intended for researchers, scientists, and drug development professionals interested in the ubiquitin-proteasome system (UPS) and its therapeutic targeting, particularly in the context of oncology.

Introduction: The Rationale for Targeting USP25 and USP28

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer. Deubiquitinating enzymes (DUBs) act as critical regulators within this system by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.[1][2][3] This function makes DUBs attractive therapeutic targets, as their inhibition can lead to the selective degradation of oncoproteins that are otherwise considered "undruggable".[4][5]

USP28, in particular, has emerged as a high-interest target. It stabilizes a host of potent oncoproteins, most notably the transcription factor c-Myc, which is a central driver of cell proliferation and is dysregulated in a majority of human cancers.[1][5][6] USP28 counteracts the activity of the F-box protein FBW7, an E3 ubiquitin ligase that targets c-Myc for degradation.[6][7] By inhibiting USP28, the balance shifts towards c-Myc ubiquitination and subsequent degradation, offering a novel strategy to suppress c-Myc-driven tumorigenesis.[4][6][8][9][10] High expression of USP28 is frequently observed in colon and breast carcinomas, where it is essential for tumor cell proliferation.[6] Beyond c-Myc, USP28 also stabilizes other key oncogenic factors such as c-JUN, NOTCH, and ΔNp63, further cementing its role in cancer pathology, especially in squamous cell carcinomas (SCC).[4][5][7]

USP25 is the closest homolog to USP28 and shares several substrates. It has been implicated as a positive regulator of Wnt-signaling through the stabilization of tankyrases and plays a role in the metabolic reprogramming of pancreatic cancer cells by stabilizing HIF1α.[11] Given the overlapping functions and structural similarities, the development of dual inhibitors targeting both enzymes has become a pragmatic approach.

Discovery and Biochemical Profile of AZ-2

AZ-2 is part of the "AZ-series" of compounds, which were among the first reported inhibitors of USP28.[8][11] These compounds were developed to investigate the therapeutic potential of targeting the USP28/c-Myc axis. AZ-2 is characterized as a dual inhibitor, potently targeting both USP28 and its closest homolog, USP25.[8][11]

Biochemical Potency and Selectivity

The inhibitory activity of the AZ-series was established through biochemical assays, typically using purified enzymes and fluorogenic ubiquitin substrates like Ubiquitin-Rhodamine110. The potency of these compounds is often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

While specific IC50 values for AZ-2 are found within proprietary discovery literature, the foundational AZ-1 compound, from which AZ-2 was derived, exhibits IC50 values of 0.62 µM for USP25 and 0.7 µM for USP28.[12] Structure-activity relationship (SAR) studies of this series revealed that specific fluorine-containing substitutions on the benzoxy-substituent of the core scaffold are crucial for potent USP28 binding and inhibition.[8][11] AZ-2 is specifically defined by an -O-CF3 substitution.[8]

Causality in Assay Choice: The use of a purified enzyme system with a generic, fluorogenic substrate is a standard first step in inhibitor characterization. It allows for a direct measurement of the inhibitor's effect on the enzyme's catalytic activity, free from the complexities of a cellular environment. This approach provides a clean, quantitative measure of potency (IC50) and is essential for initial SAR screening.

A critical aspect of a useful chemical probe is its selectivity. The AZ-series inhibitors were profiled against a panel of other DUBs to ensure they do not engage with off-target enzymes, which could confound experimental results and lead to toxicity. These compounds demonstrated a high degree of selectivity for USP25 and USP28 over other deubiquitinases.[4][7][9][10]

| Compound | Target(s) | Reported Potency (IC50) | Key Structural Feature |

| AZ-1 | USP25 / USP28 | ~0.6-0.7 µM[12] | -F/-CF3 substitution[8] |

| AZ-2 | USP25 / USP28 | Not publicly disclosed | -O-CF3 substitution[8] |

Table 1: Biochemical Profile of AZ-series Inhibitors.

Mode of Inhibition

Recent structural biology studies have elucidated the binding mode for the AZ-series inhibitors. These compounds bind to a common, allosteric pocket located between the "thumb" and "palm" subdomains of the catalytic unit.[11] This binding mode explains their dual specificity, as the pocket is highly conserved between USP25 and USP28 but not among other DUBs.[11]

The binding of the inhibitor to this allosteric site induces a conformational change that prevents the enzyme from effectively processing its ubiquitin substrates. A key glutamate residue (E366 in USP28) is crucial for the stability of this binding pocket and, consequently, for both the enzyme's catalytic activity and its inhibition by these compounds.[11] This allosteric mechanism contrasts with competitive inhibitors that would directly block the enzyme's active site.

Cellular Mechanism of Action: Destabilizing Oncoproteins

The therapeutic rationale for inhibiting USP28 lies in its ability to destabilize key oncoproteins. The primary and most studied consequence of USP28 inhibition by compounds like AZ-2 is the destabilization and subsequent degradation of c-Myc.[8][9][10]

The USP28/FBW7/c-Myc Axis

In normal cellular processes, the SCF-FBW7 E3 ubiquitin ligase complex targets c-Myc for ubiquitination, marking it for degradation by the proteasome. USP28 opposes this action by binding to the FBW7/c-Myc complex and removing the ubiquitin chains, thereby stabilizing c-Myc.[6] Inhibition of USP28 with AZ-2 disrupts this equilibrium, tipping the balance in favor of FBW7-mediated ubiquitination and leading to a rapid decrease in cellular c-Myc protein levels.[4][7][13]

Caption: The USP28/c-Myc signaling axis and the inhibitory action of AZ-2.

Cellular Consequences

Treatment of cancer cell lines with AZ-series inhibitors leads to several key cellular outcomes:

-

Reduced c-Myc Levels: A measurable decrease in the total cellular levels and a shortened half-life of the c-Myc oncoprotein.[8][9][10]

-

Induction of Apoptosis: The loss of c-Myc and other stabilized oncoproteins triggers programmed cell death.[8][9][10]

-

Loss of Cell Viability: A reduction in the overall proliferation and survival of cancer cells, with reported EC50 values for AZ-1 typically around 20 µM in various cancer cell lines.[8][9][10][12]

These effects have been demonstrated to cause significant tumor regression in preclinical mouse models of lung squamous cell carcinoma and in human LSCC xenografts.[4][7]

Key Experimental Workflows for Inhibitor Validation

Validating the mechanism of a DUB inhibitor requires a multi-faceted approach, combining biochemical, biophysical, and cellular assays.

Workflow: Cellular Target Engagement

It is crucial to confirm that the inhibitor physically binds to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Caption: Experimental workflow for confirming target engagement using CETSA.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Culture cancer cells (e.g., HCT116) to ~80% confluency. Treat one set of cells with AZ-2 at a desired concentration (e.g., 10-20 µM) and a control set with vehicle (DMSO) for 1-2 hours.

-

Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles.

-

Heat Challenge: Aliquot the clarified lysate into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

-

Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble USP28 remaining in each sample using SDS-PAGE and Western blotting with a specific anti-USP28 antibody.

-

Data Interpretation: Plot the band intensity of soluble USP28 against temperature for both the AZ-2 treated and vehicle-treated samples. A rightward shift in the "melting curve" for the AZ-2 treated sample confirms direct binding and stabilization of USP28 by the inhibitor in the cellular context.

Protocol: Cellular c-Myc Degradation Assay

This assay directly measures the functional consequence of USP28 inhibition on its key substrate, c-Myc.

-

Cell Culture and Treatment: Seed a cancer cell line with high c-Myc expression (e.g., LS174T or HCT116) in multiple plates.

-

Protein Synthesis Inhibition: Treat all plates with a protein synthesis inhibitor, such as cycloheximide (CHX), to prevent the new production of c-Myc. This synchronizes the assay to only measure protein degradation.

-

Inhibitor Addition: Immediately after adding CHX, treat the cells with either AZ-2 (at various concentrations) or a vehicle control (DMSO).

-

Time Course Lysis: Harvest the cells at various time points after treatment (e.g., 0, 15, 30, 60, 120 minutes). Prepare whole-cell lysates.

-

Western Blot Analysis: Separate the lysates by SDS-PAGE and perform a Western blot. Probe the membrane with antibodies against c-Myc and a loading control (e.g., GAPDH or β-actin).

-

Quantification and Half-Life Calculation: Quantify the c-Myc band intensities at each time point, normalize to the loading control, and then normalize to the T=0 time point. Plot the remaining c-Myc levels over time. The rate of decline will be faster in AZ-2 treated cells. The half-life (t½) of c-Myc can be calculated from the degradation curve. A significant reduction in c-Myc half-life in the presence of AZ-2 provides strong evidence for the inhibitor's mechanism of action.

Conclusion and Future Directions

AZ-2 and its analogs are pioneering chemical probes that have been instrumental in validating USP28 as a viable therapeutic target in oncology. The mechanism of action is now understood to be allosteric inhibition of USP25 and USP28, which disrupts their deubiquitinating activity. This leads to the targeted degradation of key oncoproteins, most notably c-Myc, resulting in cancer cell apoptosis and tumor regression in preclinical models.

The dual specificity for USP25 and USP28 remains a key characteristic. Future drug development efforts may focus on identifying distinct binding pockets to develop selective inhibitors for either enzyme, which could help dissect their individual biological roles and potentially refine therapeutic strategies.[11] Nonetheless, the work on dual inhibitors like AZ-2 has laid an authoritative foundation for targeting the DUB family and has provided the scientific community with valuable tools to explore the complex biology of the ubiquitin-proteasome system.

References

- Popov, N., et al. (2007). The Ubiquitin-Specific Protease USP28 Is Required for MYC Stability. PubMed - NIH.

- Patsnap Synapse. (2024). What are USP28 inhibitors and how do they work?. Patsnap Synapse.

- Ruiz, E.J., et al. (2021). USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma. eLife.

- Ruiz, E.J., et al. (2021). USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma. PubMed Central.

- MDPI. (n.d.). USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma. MDPI.

- Wrigley, J.D., et al. (2017). Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. PubMed.

- Jin, C., et al. (2024). The dimeric deubiquitinase USP28 integrates 53BP1 and MYC functions to limit DNA damage. PMC.

- Prieto-Garcia, C., et al. (2023). Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development. Journal of Experimental & Clinical Cancer Research.

- ResearchGate. (n.d.). USP28 regulates c-Myc stability. ResearchGate.

- Wrigley, J.D., et al. (2017). Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. ACS Chemical Biology.

- Maier, C.R., et al. (2024). Structural basis for the bi-specificity of USP25 and USP28 inhibitors. PubMed Central.

- ResearchGate. (2025). Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. Request PDF.

- Selleck Chemicals. (n.d.). USP25/28 inhibitor AZ1 DUB inhibitor. Selleckchem.com.

- MedchemExpress. (n.d.). USP28-IN-4 | USP28 Inhibitor. MedchemExpress.com.

Sources

- 1. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 5. mdpi.com [mdpi.com]

- 6. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biochemical Properties of the AZ-2 Small Molecule Class

Introduction: A Novel Chemotype for Selective PI3Kγ Inhibition

The small molecule AZ-2 and its analogues represent a significant advancement in the pursuit of highly selective inhibitors of the phosphoinositide 3-kinase gamma (PI3Kγ).[1] Unlike many kinase inhibitors that achieve selectivity through interactions with non-conserved residues in the ATP-binding pocket, the AZ-2 chemotype employs a unique mechanism to achieve remarkable potency and isoform specificity.[2] This technical guide provides an in-depth exploration of the biochemical properties of the AZ-2 class of molecules, with a focus on its mechanism of action, binding kinetics, cellular effects, and the experimental methodologies used for its characterization. For a comprehensive understanding, data from the closely related and more extensively characterized analogue, AZD3458, is also included to illustrate the therapeutic potential of this chemical series.

Molecular Target and Unique Mechanism of Action

The primary molecular target of AZ-2 is the p110γ catalytic subunit of Class Ib PI3K.[1] This isoform is predominantly expressed in leukocytes and plays a crucial role in immune cell signaling, making it an attractive target for inflammatory diseases and immuno-oncology.[3][4]

What sets AZ-2 apart is its novel binding mode. While it binds to a conserved region of the ATP-binding pocket, characteristic of a Type I inhibitor, its cyclopropylethyl moiety induces a significant conformational change in the DFG (Asp-Phe-Gly) motif of the activation loop.[1] This induced "DFG-out" conformation is typically associated with Type II inhibitors. This hybrid binding mechanism is unique to PI3Kγ and is the foundation for the exceptional selectivity of the AZ-2 scaffold.[1]

Below is a diagram illustrating the unique binding mechanism of the AZ-2 small molecule.

Caption: Unique binding mechanism of AZ-2 to PI3Kγ.

Biochemical Potency and Selectivity

The unique mechanism of action of AZ-2 translates to high potency and exceptional selectivity for PI3Kγ over other Class I PI3K isoforms.

In Vitro Enzymatic Activity

The inhibitory activity of the AZ-2 series has been quantified using various biochemical assays. For AZ-2, a pIC50 of 9.2 has been reported against PI3Kγ.[5] The advanced analogue, AZD3458, demonstrates an IC50 of 7.9 nM for the isolated PI3Kγ enzyme.[6]

| Compound | Target | pIC50 | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kδ |

| AZ-2 | PI3Kγ | 9.2[5] | ~0.63 | >1,000-fold | >1,000-fold | - |

| AZD3458 | PI3Kγ | - | 7.9[6] | ~1,000,000-fold | >3,797,468-fold | ~38-fold |

| AZD3458 | PI3Kα | - | 7,900,000[6] | - | - | - |

| AZD3458 | PI3Kβ | - | <30,000,000[6] | - | - | - |

| AZD3458 | PI3Kδ | - | 300[6] | - | - | - |

Table 1: In Vitro Enzymatic Potency and Selectivity of AZ-2 and AZD3458 against Class I PI3K Isoforms.

Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) has been employed to elucidate the binding kinetics of AZ-2 to the p110γ catalytic subunit. These studies revealed that the interaction follows a two-step binding model, with an initial binding event followed by a conformational change, consistent with the induced "DFG-out" mechanism.[3] This complex binding is characterized by an apparent dissociation constant (pKd*) of 8.65 for AZ-2.[3]

Cellular Activity and Downstream Signaling

The potent enzymatic inhibition of PI3Kγ by the AZ-2 series translates to robust cellular activity. The primary downstream signaling event assessed is the phosphorylation of Akt (also known as Protein Kinase B) at serine 473 (p-Akt Ser473), a key node in the PI3K pathway.

Inhibition of Akt Phosphorylation

In cellular assays, AZD3458 inhibits the phosphorylation of Akt with an IC50 of 8 nM in cells.[6] This demonstrates that the compound effectively engages its target in a cellular context and modulates downstream signaling.

| Compound | Cellular Assay | Cell Type | IC50 (nM) |

| AZD3458 | p-Akt (Ser473) Inhibition | Not specified | 8[6] |

| AZD3458 | Human Neutrophil Activation | Primary Human Neutrophils | 50[6] |

Table 2: Cellular Activity of AZD3458.

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes. The inhibition of PI3Kγ by AZ-2 and its analogues leads to the modulation of this pathway, particularly in immune cells.

Caption: Inhibition of the PI3K/Akt signaling pathway by AZ-2.

In Vivo Efficacy and Pharmacodynamics

The potent and selective nature of the AZ-2 chemical series, exemplified by AZD3458, has been validated in preclinical in vivo models. These studies highlight the potential of PI3Kγ inhibition to modulate the tumor microenvironment and enhance anti-tumor immunity.

In syngeneic mouse tumor models, including 4T1 (breast cancer), LLC (lung cancer), CT-26 (colon carcinoma), and MC-38 (colon adenocarcinoma), administration of AZD3458 has demonstrated significant anti-tumor effects, particularly when combined with checkpoint inhibitors.[7] The observed in vivo efficacy is associated with a remodeling of the tumor microenvironment, characterized by a reduction in immunosuppressive myeloid cells and an increase in the activity of cytotoxic T-cells.[7]

Experimental Methodologies

The characterization of the AZ-2 class of inhibitors relies on a suite of robust and well-validated biochemical and cellular assays.

Biochemical Kinase Assay: ADP-Glo™

The enzymatic potency of AZ-2 and its analogues is typically determined using a luminescent-based assay such as the ADP-Glo™ Kinase Assay.[2][8] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Step-by-Step Methodology:

-

Kinase Reaction: Recombinant human PI3Kγ is incubated with the lipid substrate (e.g., PIP2) and ATP in a kinase reaction buffer. Test compounds (e.g., AZ-2) are added at varying concentrations.

-

ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.[8]

-

ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back to ATP.[8]

-

Luminescence Detection: The newly generated ATP is used by a luciferase to produce a luminescent signal, which is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the test compound.

Caption: Workflow for the ADP-Glo™ kinase assay.

Cellular Assay: Western Blot for p-Akt (Ser473)

To assess the cellular potency of PI3Kγ inhibitors, the phosphorylation status of Akt is commonly measured by Western blotting.

Step-by-Step Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., a leukocyte cell line expressing high levels of PI3Kγ) is cultured and then treated with varying concentrations of the inhibitor for a specified time.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for p-Akt (Ser473), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. The membrane is often stripped and re-probed for total Akt as a loading control.[9]

Binding Kinetics: Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique used to measure the real-time binding kinetics and affinity of small molecules to their protein targets.[10]

Step-by-Step Methodology:

-

Ligand Immobilization: The target protein (e.g., recombinant PI3Kγ) is immobilized onto the surface of a sensor chip.[11]

-

Analyte Injection: The small molecule inhibitor (analyte) is flowed over the sensor surface at various concentrations.

-

Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a response unit (RU).

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).

Conclusion

The AZ-2 small molecule and its derivatives represent a promising class of highly selective PI3Kγ inhibitors. Their unique "DFG-out" inducing mechanism of action provides a clear rationale for their exceptional isoform selectivity. The potent biochemical and cellular activities, coupled with promising in vivo efficacy in preclinical models of cancer, underscore the therapeutic potential of targeting PI3Kγ with this novel chemotype. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation and development of this important class of molecules.

References

- Hooft van Huijsduijnen, R., et al. (2020). Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry, 63(17), 9349–9363.

- Kaneda, M. M., et al. (2016). PI3Kγ is a molecular switch that controls immune suppression.

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance (SPR) Protocol & Troubleshooting. Retrieved from [Link]

-

AstraZeneca. (2020). Mechanistic insights and dose optimization for AZD3458, a novel selective PI3Kg immuno-modulator, using a quantitative systems approach. Retrieved from [Link]

-

Dahl, G., et al. (2019). AZ2 and AZ4 bind to PI3Kγ p110 via a two-step mechanism a, Example of... ResearchGate. Retrieved from [Link]

- Carnevalli, L. S., et al. (2021). Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition. Molecular Cancer Therapeutics, 20(7), 1336–1347.

-

University of Liverpool Repository. (2023). PI3Kγ is a molecular switch that controls immune suppression. Retrieved from [Link]

- Miyauchi, S., et al. (2022). Protocol to study the immune profile of syngeneic mouse tumor models. STAR Protocols, 3(4), 101755.

-

Biacore. (n.d.). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Retrieved from [Link]

-

TD2. (n.d.). Immuno-Oncology Therapy: The Power of Syngeneic Tumor Models. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). AZ2. Retrieved from [Link]

-

AstraZeneca. (n.d.). AZD3458. Retrieved from [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

- Hasegawa, T., et al. (2021). A PI3Kγ signal regulates macrophage recruitment to injured tissue for regenerative cell survival. The FASEB Journal, 35(5), e21557.

- Wang, Y., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101755.

-

ResearchGate. (n.d.). The PI3K/Akt-signalling pathway in macrophage reprogramming. Retrieved from [Link]

-

Cytiva Life Sciences. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). AZD3458 is a potent and selective PI3Kγ inhibitor, inhibiting... Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Western blot analysis for phospho-Akt (pAkt) (Ser473) and Akt in the hippocampal CA1 subregion from Wt rats and SOD1 Tg rats after tGCI. The results of the b. Retrieved from [Link]

-

Journal for ImmunoTherapy of Cancer. (2019). Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery. Retrieved from [Link]

-

PLOS One. (2018). Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of PI3Kγ in metabolism and macrophage activation. A.... Retrieved from [Link]

-

ResearchGate. (n.d.). PI3K signaling pathways and related target drugs in macrophages. PI3K.... Retrieved from [Link]

-

PubMed. (2020). The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

-

PMC. (2023). Development of PI3Kγ selective inhibitors: the strategies and application. Retrieved from [Link]

Sources

- 1. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. ADP-Glo™ Kinase Assay [promega.kr]

- 4. researchgate.net [researchgate.net]

- 5. AZD3458 [openinnovation.astrazeneca.com]

- 6. researchgate.net [researchgate.net]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. promega.com [promega.com]

- 10. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Whitepaper: A Technical Guide to Elucidating the Effect of AZ-2 on c-Myc Protein Stability

Abstract

The c-Myc oncoprotein is a master transcriptional regulator frequently deregulated in a majority of human cancers, making it a prime therapeutic target.[1] However, its nature as a "undruggable" transcription factor has shifted focus towards indirect regulatory mechanisms, chief among them being protein stability.[2] c-Myc is an intrinsically unstable protein with a half-life of 20-30 minutes, tightly controlled by the ubiquitin-proteasome system.[3] A key protein that subverts this degradation is Aurora Kinase A (AurA), which binds to and stabilizes c-Myc, promoting its oncogenic functions.[4][5] This guide presents a comprehensive technical framework for investigating the mechanism of a putative novel compound, "AZ-2," as a conformation-disrupting inhibitor of the Aurora Kinase A/c-Myc protein complex. We will detail the core signaling pathways, provide field-proven experimental workflows, and explain the causality behind each methodological choice to empower researchers in validating the hypothesis that AZ-2 destabilizes c-Myc by disrupting its protective interaction with AurA.

The Canonical Pathway of c-Myc Degradation

Understanding the effect of any inhibitor requires a firm grasp of the baseline biological process. The turnover of c-Myc is a highly orchestrated process primarily mediated by the ubiquitin-proteasome pathway.[6][7] This process is not random but is triggered by a specific series of post-translational modifications within the N-terminal transactivation domain of c-Myc, particularly within a conserved region known as Myc Box I (MBI).[8]

The key steps are as follows:

-

Priming Phosphorylation: In response to mitogenic signals, kinases such as ERK phosphorylate c-Myc on Serine 62 (S62). This initial phosphorylation event transiently stabilizes the protein.[7]

-

Targeting Phosphorylation: Subsequently, Glycogen Synthase Kinase 3 (GSK3) phosphorylates Threonine 58 (T58).[8] This second phosphorylation event acts as a degradation signal, or "degron."

-

E3 Ligase Recognition: The phosphorylated T58 is recognized by the F-box protein Fbw7, a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[8][9]

-

Ubiquitination & Proteolysis: SCFFbw7 catalyzes the covalent attachment of polyubiquitin chains to c-Myc.[3] This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]

Aurora Kinase A: A Critical Guardian of c-Myc Stability

While the degradation pathway is efficient, cancer cells often devise mechanisms to protect c-Myc from proteolysis. One of the most significant protective mechanisms involves the serine/threonine kinase, Aurora Kinase A (AurA).[5] In many cancers, AurA is overexpressed and forms a direct protein-protein interaction with c-Myc.[4]

Mechanism of Protection: AurA binds directly to the N-terminal transactivation domain of c-Myc, the same region that contains the T58/S62 degron.[10] This physical association sterically hinders the SCFFbw7 E3 ligase from accessing the phosphorylated T58 residue.[10][11] By shielding its degron, AurA effectively protects c-Myc from ubiquitination and subsequent degradation.

Crucially, this stabilizing function of AurA is independent of its kinase activity.[11] This has profound therapeutic implications: standard ATP-competitive kinase inhibitors of AurA may block its catalytic function but fail to disrupt the protein-protein interaction, leaving c-Myc stabilized.[11]

AZ-2 Inhibitor: A Mechanistic Hypothesis

We hypothesize that AZ-2 belongs to a class of conformation-disrupting AurA inhibitors. Unlike inhibitors that merely block the ATP binding pocket, these compounds are designed to induce an allosteric change in the kinase's structure.[4] This conformational shift is predicted to disrupt the binding interface between AurA and c-Myc.

Proposed Mechanism of Action:

-

Binding: AZ-2 binds to Aurora Kinase A.

-

Conformational Change: This binding event alters the tertiary structure of AurA.

-

Complex Dissociation: The conformational change disrupts the non-covalent forces holding the AurA/c-Myc complex together, causing them to dissociate.

-

c-Myc Exposure: Once freed from AurA, the degron (pT58) on c-Myc is exposed.

-

Degradation: The now-vulnerable c-Myc is recognized by SCFFbw7, ubiquitinated, and rapidly degraded by the proteasome.

This mechanism provides a clear, testable hypothesis and a rationale for why AZ-2 would be effective in tumors where c-Myc levels are sustained by high AurA expression.

Experimental Workflow for Validating AZ-2's Effect

To rigorously test our hypothesis, a multi-faceted approach is required. Each experiment is designed to answer a specific question in a logical sequence, creating a self-validating system.

Experiment 1: Assessment of Total c-Myc Protein Levels

Causality & Rationale: The first and most fundamental question is whether AZ-2 treatment leads to a decrease in the steady-state levels of c-Myc protein. A simple Western blot provides a direct and quantitative answer. This experiment establishes the primary phenotype before investigating the underlying mechanism of protein stability.

Protocol: Western Blotting

-

Cell Culture & Treatment: Plate a c-Myc-dependent cancer cell line (e.g., human HCC lines with TP53 mutation, neuroblastoma lines) at 70-80% confluency.[4] Treat cells with a dose range of AZ-2 (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a fixed time (e.g., 6-24 hours).

-

Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load 20-30 µg of total protein per lane onto an 8-10% SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-c-Myc, anti-AurA, anti-Actin) overnight at 4°C.

-

Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation:

| AZ-2 Conc. (µM) | 0 (Vehicle) | 0.1 | 0.5 | 1.0 | 5.0 | 10.0 |

| Relative c-Myc Level | 100% | 95% | 70% | 45% | 20% | 15% |

| Relative AurA Level | 100% | 102% | 98% | 99% | 101% | 97% |

| Relative Actin Level | 100% | 100% | 100% | 100% | 100% | 100% |

Experiment 2: Direct Measurement of c-Myc Protein Half-Life

Causality & Rationale: A decrease in steady-state protein levels could be due to decreased synthesis or increased degradation. To specifically test the degradation hypothesis, we use a Cycloheximide (CHX) chase assay.[12] CHX is a potent inhibitor of protein synthesis.[12] By blocking the production of new c-Myc, we can directly measure the degradation rate of the pre-existing protein pool over time.[13][14]

Protocol: Cycloheximide (CHX) Chase Assay

-

Cell Culture & Pre-treatment: Plate cells to reach 80-90% confluency. Pre-treat one set of plates with vehicle and another with an effective dose of AZ-2 (e.g., 5 µM, determined from Exp. 1) for 2-4 hours.

-

CHX Addition: Add CHX to all plates at a final concentration of 50-100 µg/mL to halt protein synthesis. This is your "Time 0" point.[14][15]

-

Time Course Collection: Harvest cells at multiple time points after CHX addition (e.g., 0, 15, 30, 45, 60, 90 minutes).

-

Lysis & Western Blot: Immediately lyse the cells collected at each time point. Analyze c-Myc and a loading control (Actin) levels by Western blot as described in Protocol 4.1.

-

Analysis: Quantify the c-Myc band intensity at each time point, normalize to the loading control, and then express it as a percentage of the Time 0 intensity. Plot the results on a semi-log graph to calculate the half-life (t1/2).

Data Presentation:

| Treatment | Time (min) | 0 | 15 | 30 | 45 | 60 | 90 | Calculated Half-Life (t1/2) |

| Vehicle | % c-Myc Remaining | 100 | 75 | 52 | 38 | 26 | 12 | ~28 min |

| AZ-2 (5 µM) | % c-Myc Remaining | 100 | 55 | 28 | 15 | 8 | <5 | ~14 min |

Experiment 3: Verification of AurA-c-Myc Interaction Disruption

Causality & Rationale: This experiment directly tests the central hypothesis: does AZ-2 disrupt the physical interaction between AurA and c-Myc? Co-immunoprecipitation (Co-IP) is the gold standard for studying protein-protein interactions in a cellular context. By pulling down one protein (e.g., AurA), we can see if its binding partner (c-Myc) comes down with it, and how this is affected by the inhibitor.

Protocol: Co-Immunoprecipitation

-

Cell Culture & Treatment: Scale up cell culture and treat with vehicle or AZ-2 (5 µM) for 4-6 hours.

-

Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease/phosphatase inhibitors.

-

Pre-clearing: Incubate lysates with Protein A/G agarose beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-AurA antibody (or an IgG control) overnight at 4°C.

-

Capture: Add fresh Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively with IP lysis buffer to remove non-specifically bound proteins.

-

Elution & Analysis: Elute the bound proteins in SDS-PAGE sample buffer. Analyze the input lysates and the immunoprecipitated samples by Western blot for both AurA and c-Myc.

Expected Outcome: In the vehicle-treated sample, pulling down AurA will also pull down c-Myc. In the AZ-2-treated sample, the amount of c-Myc co-precipitated with AurA will be significantly reduced, demonstrating a disruption of the interaction.

Experiment 4: Assessment of c-Myc Ubiquitination Status

Causality & Rationale: If AZ-2 disrupts the protective AurA-c-Myc complex, the logical consequence is that c-Myc becomes more accessible to the SCFFbw7 E3 ligase, leading to increased polyubiquitination. An in-vivo ubiquitination assay can directly visualize this effect.

Protocol: In-Vivo Ubiquitination Assay

-

Cell Culture & Treatment: Treat cells with vehicle or AZ-2 (5 µM). Crucially, 2-4 hours before harvesting, add a proteasome inhibitor (e.g., MG132 at 10-20 µM) to all samples. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate for detection.[3]

-

Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with non-denaturing buffer.

-

Immunoprecipitation: Immunoprecipitate c-Myc from the lysates using an anti-c-Myc antibody.

-

Washing & Elution: Wash the captured complexes thoroughly.

-

Analysis: Elute and analyze the immunoprecipitated material by Western blotting using an anti-Ubiquitin antibody. A high-molecular-weight smear or ladder pattern indicates polyubiquitinated c-Myc.

Expected Outcome: The AZ-2 treated sample will show a much stronger high-molecular-weight ubiquitin smear in the c-Myc immunoprecipitate compared to the vehicle control, confirming that the loss of AurA protection leads to increased c-Myc ubiquitination.

Conclusion

The systematic workflow detailed in this guide provides a robust framework for validating the mechanism of action of AZ-2 as a novel agent targeting c-Myc stability. By progressing from the observation of a cellular phenotype (decreased c-Myc levels) to the direct measurement of protein turnover (CHX chase), and then to the specific molecular events of protein-protein interaction disruption (Co-IP) and subsequent ubiquitination, researchers can build a compelling, evidence-based case. This approach not only elucidates the function of AZ-2 but also exemplifies a rigorous scientific method for drug development and mechanistic biology in the field of oncology.

References

-

Flinn, E. M., et al. (1998). c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells. PubMed Central. Available at: [Link]

-

Welcker, M., et al. (2004). Myc degradation: Dancing with ubiquitin ligases. PNAS. Available at: [Link]

-

Duan, S., et al. (2022). Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy. Frontiers in Oncology. Available at: [Link]

-

Kivimae, S., et al. (2011). Domain-specific c-Myc ubiquitylation controls c-Myc transcriptional and apoptotic activity. PMC. Available at: [Link]

-

Sears, R. C. (2004). The Life Cycle of C-Myc: From Synthesis to Degradation. ResearchGate. Available at: [Link]

-

Sears, R. C. (2004). The Life Cycle of C-Myc. Landes Bioscience. Available at: [Link]

-

Duan, S., et al. (2022). Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy. Frontiers Media S.A.. Available at: [Link]

-

Sun, X. X., et al. (2015). The nucleolar ubiquitin-specific protease USP36 deubiquitinates and stabilizes c-Myc. PNAS. Available at: [Link]

-

Hsieh, Y. C., et al. (2021). Oncogenic PKA signaling stabilizes MYC oncoproteins via an aurora kinase A-dependent mechanism. ResearchGate. Available at: [Link]

-

Richards, M. W., et al. (2016). Aurora A binds to the transactivation domain of c-Myc and recognizes the phosphorylated N-terminal degron motif. PMC. Available at: [Link]

-

Gustafson, W. C., et al. (2014). Structural basis of N-Myc binding by Aurora-A and its destabilization by kinase inhibitors. PNAS. Available at: [Link]

-

Dauch, D., et al. (2016). A MYC-aurora kinase A protein complex represents an actionable drug target in p53-altered liver cancer. Nature Medicine. Available at: [Link]

-

den Hollander, J., et al. (2010). Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state. PubMed Central. Available at: [Link]

-

Kahyo, T., et al. (2017). AZ2 accelerates c-Myc degradation by the proteasome without ubiquitination. ResearchGate. Available at: [Link]

-

Christianson, J. C., et al. (2016). Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae. JOVE. Available at: [Link]

-

Wikipedia. (n.d.). Cycloheximide chase. Wikipedia. Available at: [Link]

-

Miao, Y., et al. (2023). Cycloheximide (CHX) Chase Assay to Examine Protein Half-life. PMC. Available at: [Link]

-

Miao, Y., et al. (2023). Cycloheximide (CHX) Chase Assay to Examine Protein Half-life. ResearchGate. Available at: [Link]

-

Liu, P., et al. (2022). AZ2 contributes to downregulation of c-Myc under hypoxic and glucose-deprived conditions. ResearchGate. Available at: [Link]

-

Christianson, J. C., et al. (2016). Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae. SciSpace. Available at: [Link]

-

Posternak, V., et al. (2014). Therapeutic Strategies to Inhibit MYC. PMC. Available at: [Link]

-

Nonstop Neuron. (2021). Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor. YouTube. Available at: [Link]

-

Conway, P. J., et al. (2024). Aurkin-A, a TPX2-aurora a small molecule inhibitor disrupts Alisertib-induced polyploidy in aggressive diffuse large B cell lymphoma. PMC. Available at: [Link]

-

Prochownik, E. V. (2017). Small-Molecule Inhibitors of the Myc Oncoprotein. PMC. Available at: [Link]

-

Wang, Y. W., et al. (2022). Oncogenic RAS promotes MYC protein stability by upregulating the expression of the inhibitor of apoptosis protein family member Survivin. PubMed. Available at: [Link]

-

Castaneda-Bueno, M., et al. (2022). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Frontiers in Physiology. Available at: [Link]

-

Scheen, A. J. (2014). Sodium-glucose co-transporter inhibitors: Mechanisms of action. Australian Prescriber. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Sodium-Glucose Transport 2 (SGLT2) Inhibitors. StatPearls. Available at: [Link]

Sources

- 1. Therapeutic Strategies to Inhibit MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A MYC-aurora kinase A protein complex represents an actionable drug target in p53-altered liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. pnas.org [pnas.org]

- 9. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]

- 10. Aurora A binds to the transactivation domain of c-Myc and recognizes the phosphorylated N-terminal degron motif - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unveiling the Molecular Blueprint: The Structural Basis for AZ-2 Inhibition of the Deubiquitinases USP25 and USP28

An In-Depth Technical Guide:

This guide provides a detailed exploration of the structural and molecular underpinnings of how the AZ-series of small molecules, with a focus on AZ-2, achieves potent and selective dual inhibition of the closely related deubiquitinating enzymes (DUBs) USP25 and USP28. These enzymes represent critical therapeutic targets in oncology, and understanding their inhibition is paramount for the development of next-generation cancer therapeutics.

Introduction: USP25 and USP28 - Two Sides of a Therapeutic Coin

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and deubiquitinating enzymes (DUBs) are the master editors of this process, rescuing proteins from degradation by removing ubiquitin tags. Within the large family of Ubiquitin-Specific Proteases (USPs), USP25 and USP28 stand out as closely related paralogs, sharing an identical domain architecture and high sequence similarity, particularly within their catalytic domains (57% identity).[1]

Despite their structural homology, they exhibit profound functional divergence:

-

USP28: Primarily a nuclear protein, USP28 is a key stabilizer of oncoproteins crucial for tumor progression, including c-Myc, ΔNp63, and HIF1α.[1][2] Structurally, it exists as a constitutively active dimer , making it a prime target for therapeutic inhibition.[3][4]

-

USP25: This enzyme regulates inflammatory signaling and has also been implicated as a tumor promoter by stabilizing proteins in the Wnt-signaling pathway.[1][4] In a stark contrast to its cousin, USP25 forms an auto-inhibited tetramer , where a specific insertion sequence blocks the ubiquitin binding site, rendering the enzyme inactive until cellular signals trigger its dissociation into active dimers.[3][4][5]

This dichotomy—a constitutively active oncogene (USP28) and a conditionally activated paralog (USP25)—makes them a challenging yet compelling pair for drug development. The AZ-series of compounds, including AZ-1, AZ-2, and AZ-4, emerged from screening campaigns as the first potent, dual inhibitors of this subfamily.[1][2][6]

The Allosteric Mechanism: A "Molecular Sink" Strategy

Structural studies, primarily through X-ray crystallography, have been instrumental in deciphering the inhibition mechanism.[1][3] The AZ compounds do not target the catalytic triad directly. Instead, they employ a sophisticated allosteric inhibition mechanism.

The inhibitors bind to a common, conserved, and highly plastic hydrophobic pocket located at the intersection of the "thumb" and "palm" subdomains of the catalytic core.[1][7][8][9] This cleft, which acts as a "molecular sink," is distinct from the active site.[1][7][8] By occupying this allosteric site, the AZ molecule effectively locks the enzyme in an "open" and inactive conformation. This prevents the necessary structural rearrangements in the thumb domain that are required for ubiquitin to bind and for the enzyme to achieve a catalytically competent "closed" state.[1]

The Structural Basis of Binding and Bi-Specificity

The efficacy and dual specificity of the AZ-series are dictated by a precise set of molecular interactions within this allosteric pocket.

Key Molecular Interactions:

-

Hydrophobic Anchoring: The primary driver for binding is the bromophenyl-moiety of the AZ scaffold. This group embeds itself deep within a hydrophobic pocket formed by the side chains of key residues, including L180, F186, L264, M288, and F292 (residue numbering for USP28).[1]

-

π-Stacking Stabilization: A critical interaction occurs between the aromatic ring of the inhibitor's bromophenyl group and the side chain of Phenylalanine 292 (F292) via π-stacking, which adds significant stability to the complex.[1]

-

The Role of Fluorine Substitutions: Structure-activity relationship (SAR) studies have unequivocally shown that fluorine-containing substitutions on the benzoxy-substituent are essential for high-potency inhibition.[1][2] Molecules like AZ-2 (with an -O-CF3 group) and AZ-1 (with -F/-CF3) show nanomolar to low micromolar inhibition, whereas the non-fluorinated analog AZ-3 is significantly less potent.[1][2] The trifluoromethyl group engages in multipolar interactions with surrounding residues like Q315 and H261, further locking the inhibitor in place.[1]

-

The Gatekeeper Glutamate: A key glutamate residue, E366 in USP28 and E373 in USP25 , plays a central structural role. This residue is poorly conserved among other USPs but present in both USP25 and USP28. It is crucial for maintaining the stability of the binding pocket itself, thereby promoting both inhibitor binding and influencing the enzyme's intrinsic catalytic activity.[1][7][8]

The high degree of conservation of the residues lining this allosteric cleft between USP25 and USP28 is the fundamental reason why inhibitors like AZ-2 exhibit potent, bi-specific activity against both enzymes.[1][8]

Quantitative Analysis of Inhibition

The potency of the AZ-series inhibitors has been quantified through both biochemical and cellular assays. AZ-1, a close analog of AZ-2, serves as a well-characterized benchmark.

| Inhibitor | Target | Biochemical IC50 | Cellular Target Engagement EC50 | Reference(s) |

| AZ-1 | USP28 | 0.7 µM | 3.3 µM | [10][11][12] |

| USP25 | 0.6 µM | 3.3 µM | [10][11][12] | |

| AZ-2 | USP28 | Approx. equipotent to AZ-1 | 11.5 µM | [10] |

| USP25 | Approx. equipotent to AZ-1 | 11.5 µM | [10] | |

| AZ-3 | USP28 | 26.4 µM | > 60 µM (No significant engagement) | [10] |

| (Inactive Analog) | USP25 | 26.4 µM | > 60 µM (No significant engagement) | [10] |

Validated Experimental Protocols

Reproducing and validating these findings requires robust experimental methodologies. The following protocols are standard in the field for characterizing DUB inhibitors.

Protocol 1: In Vitro Deubiquitinase Activity Assay (IC50 Determination)

This biochemical assay directly measures the enzymatic activity of purified USP25/28 in the presence of an inhibitor.

Principle: A fluorogenic substrate, Ubiquitin-Rhodamine110 (Ub-Rho110), is used. Cleavage of the isopeptide bond by an active DUB releases the highly fluorescent Rho110 molecule, allowing for a kinetic readout of enzyme activity.[10]

Step-by-Step Methodology:

-

Protein Expression & Purification: Express and purify high-quality, recombinant human USP28 and USP25 catalytic domains (residues ~110-670) from an E. coli or baculovirus system.

-

Inhibitor Preparation: Prepare a serial dilution of AZ-2 in DMSO, followed by a final dilution in assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Enzyme Incubation: In a 384-well microplate, add the purified enzyme (final concentration ~1-5 nM) to the wells containing the serially diluted AZ-2 or DMSO vehicle control. Incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Add the Ub-Rho110 substrate (final concentration ~50-100 nM) to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescent plate reader (Excitation: 485 nm, Emission: 535 nm). Measure the increase in fluorescence every 60 seconds for 30-60 minutes.

-

Data Analysis: Calculate the initial reaction velocity (slope of the linear phase) for each concentration. Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement (EC50 Determination)

This assay provides definitive proof that the inhibitor binds to its intended target within the complex environment of a living cell.[10]

Principle: The binding of a ligand (like AZ-2) to its target protein (USP28/25) increases the protein's thermodynamic stability. This increased stability makes the protein more resistant to heat-induced denaturation. By measuring the amount of soluble protein remaining after heating, one can quantify target engagement.

Step-by-Step Methodology:

-

Cell Treatment: Culture a relevant cancer cell line (e.g., HCT116) to ~80% confluency. Treat the cells with a range of AZ-2 concentrations or a DMSO vehicle control for 1-2 hours.

-

Cell Harvest & Lysis: Harvest the cells and resuspend them in a lysis buffer (e.g., PBS with protease inhibitors). Lyse the cells via freeze-thaw cycles.

-

Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler. Cool immediately on ice for 3 minutes.

-

Separate Phases: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Sample Analysis: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble USP28 or USP25 in each sample via SDS-PAGE and Western blotting using specific antibodies.

-

Data Analysis: For each drug concentration, quantify the band intensity at each temperature. Plot the fraction of soluble protein remaining versus temperature to generate a "melting curve." The binding of AZ-2 will cause a rightward shift in the curve. By plotting the temperature shift (ΔT) or the amount of protein remaining at a specific temperature against the drug concentration, an EC50 value for target engagement can be determined.

Conclusion and Future Directions

The structural and biochemical elucidation of the AZ-2 binding mode on USP25 and USP28 provides a masterclass in modern drug discovery. The allosteric mechanism, reliant on a conserved hydrophobic pocket, explains both the potent inhibition and the bi-specific nature of the compound. This knowledge provides a critical framework for designing next-generation inhibitors. While achieving absolute selectivity for USP28 over USP25 by targeting this conserved cleft remains a significant challenge, the detailed structural insights offer a path forward.[1] Future efforts may focus on exploiting subtle differences in the pocket's plasticity or identifying alternative, less-conserved allosteric sites to develop truly selective inhibitors for these high-value oncology targets.

References

-

Gersch, M., et al. (2019). Distinct USP25 and USP28 Oligomerization States Regulate Deubiquitinating Activity. Molecular Cell. [Link]

-

Patzke, J. V., et al. (2024). Structural basis for the bi-specificity of USP25 and USP28 inhibitors. EMBO reports. [Link]

-

Sauer, F., et al. (2019). Tumor-promoting enzymes USP25 and USP28: Substantial differences identified. University of Wuerzburg. [Link]

-

Wrigley, J. D., et al. (2017). Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. ACS Chemical Biology. [Link]

-

Zhu, H., et al. (2023). Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development. Journal of Hematology & Oncology. [Link]

-

Wang, L., et al. (2022). Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors. Molecules. [Link]

-

Patsnap. (2024). What are USP28 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Frontiers. (2021). Emerging Roles of Ubiquitin-Specific Protease 25 in Diseases. Frontiers in Cell and Developmental Biology. [Link]

Sources

- 1. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tumor-promoting enzymes USP25 and USP28: Substantial differences identified | EurekAlert! [eurekalert.org]

- 4. Distinct USP25 and USP28 Oligomerization States Regulate Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct USP25 and USP28 Oligomerization States Regulate Deubiquitinating Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for the bi-specificity of USP25 and USP28 inhibitors | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

Methodological & Application

Introduction: Targeting the Guardian of the Cancer Genome

Application Note & Protocol: A Cell-Based Assay for Characterizing AZ-2, a Novel MTH1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Cancer cells are characterized by high levels of reactive oxygen species (ROS), which can cause oxidative damage to the pool of free nucleotides.[1][2] The enzyme MutT Homolog 1 (MTH1) plays a critical "housekeeping" role by hydrolyzing oxidized nucleotides, such as 8-oxo-dGTP, preventing their incorporation into DNA.[1][2] This sanitizing function is crucial for cancer cells to avoid DNA damage and subsequent cell death.[2][3] Consequently, MTH1 is often overexpressed in various cancers and has emerged as a promising therapeutic target.[2][3][4]

This application note provides a detailed protocol for a cell-based assay to characterize the efficacy of "AZ-2," a hypothetical novel inhibitor of MTH1. The described methodology focuses on assessing the inhibitor's ability to induce cytotoxicity in a cancer cell line, a key indicator of its potential as an anti-cancer agent. The principles and steps outlined here are based on established methods for evaluating MTH1 inhibitors.[5][6]

Principle of the Assay

The fundamental principle of this assay is to measure the cytotoxic effects of the MTH1 inhibitor on cancer cells. Inhibition of MTH1 is expected to lead to the accumulation of oxidized nucleotides in the cellular pool.[7] During DNA replication, these damaged nucleotides are incorporated into the DNA, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[7][8] The viability of the cancer cells is measured after a period of incubation with the inhibitor, providing a quantitative measure of its potency.

Signaling Pathway and Inhibitor Action

The following diagram illustrates the role of MTH1 in cancer cells and the mechanism of action for an MTH1 inhibitor like AZ-2.

Caption: MTH1 sanitizes the nucleotide pool in cancer cells. AZ-2 inhibits MTH1, leading to the incorporation of oxidized nucleotides into DNA, causing damage and apoptosis.

Materials and Reagents

| Reagent | Supplier (Example) | Purpose |

| U2OS (Human Osteosarcoma) Cell Line | ATCC | Cancer cell model |

| McCoy's 5A Medium | Gibco | Cell culture medium |

| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell growth |

| Penicillin-Streptomycin | Gibco | Antibiotic/Antimycotic |

| Trypsin-EDTA | Gibco | Cell detachment |

| Phosphate-Buffered Saline (PBS) | Gibco | Washing cells |

| AZ-2 (MTH1 Inhibitor) | In-house/Vendor | Test compound |

| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | Solvent for AZ-2 |

| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | Measures cell viability |

| 96-well flat-bottom cell culture plates | Corning | Assay plates |

Experimental Workflow

The overall workflow for the cell-based cytotoxicity assay is depicted below.

Caption: Workflow for the AZ-2 inhibitor cell-based cytotoxicity assay.

Detailed Protocol

I. Cell Culture and Seeding

-

Culture U2OS cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

On the day before the assay, detach the cells using Trypsin-EDTA and perform a cell count.

-

Seed the U2OS cells into a 96-well flat-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Expert Insight: The optimal seeding density should be determined empirically to ensure that the cells are in the exponential growth phase at the time of treatment and do not become over-confluent by the end of the assay.

-

-

Incubate the plate for 24 hours to allow the cells to adhere and resume growth.

II. Compound Preparation and Treatment

-

Prepare a stock solution of the AZ-2 inhibitor in DMSO.

-

Perform a serial dilution of the AZ-2 stock solution in culture medium to achieve the desired final concentrations for the dose-response curve. A typical starting point is a 10-point, 3-fold dilution series.

-

Trustworthiness Check: Ensure that the final concentration of DMSO in all wells, including the vehicle control, is consistent and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

-

-

Carefully remove the medium from the wells of the 96-well plate containing the adhered cells.

-

Add 100 µL of the medium containing the different concentrations of AZ-2 or the vehicle control (medium with the same percentage of DMSO) to the respective wells. It is recommended to perform each treatment in triplicate.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

III. Cell Viability Measurement

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of the CellTiter-Glo® reagent to each well of the 96-well plate.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

-

Normalization: The raw luminescence data should be normalized. The average luminescence from the vehicle-treated wells represents 100% cell viability, and the background luminescence (from wells with medium and reagent but no cells) represents 0% viability.

-

% Viability = [(Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)] * 100

-

-

Dose-Response Curve: Plot the normalized % viability against the logarithm of the AZ-2 inhibitor concentration.

-

IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response model to calculate the IC50 value. The IC50 is the concentration of the inhibitor that causes a 50% reduction in cell viability.

| Parameter | Description | Example Value |

| IC50 | The half-maximal inhibitory concentration. A measure of the potency of the inhibitor. | 1.5 µM |

| Hill Slope | Describes the steepness of the dose-response curve. | -1.2 |

| R² | The coefficient of determination, indicating the goodness of fit of the curve. | 0.99 |

Troubleshooting

| Problem | Possible Cause | Solution |

| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate if edge effects are suspected. |

| No significant cell death even at high inhibitor concentrations | The cell line may be resistant to the inhibitor, or the inhibitor may be inactive. | Verify the activity of the inhibitor with a biochemical assay. Test other cancer cell lines that are known to be sensitive to MTH1 inhibition. |

| High background luminescence | Contamination of the medium or reagents. | Use fresh, sterile reagents and maintain aseptic cell culture techniques. |

References

-

Petrocchi, A., et al. (2016). Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival. Journal of Medicinal Chemistry, 59(17), 7998-8017. [Link]

-

Zhang, Y., et al. (2023). Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option. Frontiers in Pharmacology, 14, 1272782. [Link]

-

Tummala, K. S., et al. (2020). Role of MTH1 in oxidative stress and therapeutic targeting of cancer. Free Radical Biology and Medicine, 152, 121-133. [Link]

-

ResearchGate. (n.d.). Mechanism of action of clinical MTH1 inhibitors. [Link]

-

Mullard, A. (2014). MTH1 is required for cancer cell survival. Cancer Discovery, 4(6), OF11. [Link]

-

Helleday, T. (2019). Mitotic MTH1 Inhibitors in Treatment of Cancer. Recent Results in Cancer Research, 215, 297-308. [Link]

-

Huber, K. V. M., et al. (2014). Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy. Nature, 508(7495), 222-227. [Link]

-

Nakamura, T., et al. (2019). Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage. DNA Repair, 75, 14-20. [Link]

-

Gad, H., et al. (2018). Validation and development of MTH1 inhibitors for treatment of cancer. Annals of Oncology, 29(8), 1737-1745. [Link]

-

Ellerman, D. A., et al. (2019). Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation. ACS Medicinal Chemistry Letters, 10(10), 1436-1442. [Link]

-

Al-Zeidi, M., et al. (2022). MTH1 as a target to alleviate T cell driven diseases by selective suppression of activated T cells. Cellular and Molecular Life Sciences, 79(6), 323. [Link]

-

Chang, Y. C., et al. (2020). Inhibitor development of MTH1 via high-throughput screening with fragment based library and MTH1 substrate binding cavity. International Journal of Molecular Sciences, 21(18), 6688. [Link]

-

Wang, C., et al. (2020). MTH1 inhibitor amplifies the lethality of reactive oxygen species to tumor in photodynamic therapy. Science Advances, 6(10), eaaz0847. [Link]

-

DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

-

Rai, P., et al. (2018). The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors. Molecular Cancer Research, 16(1), 3-14. [Link]

-

ResearchGate. (n.d.). Fig. 3. MTH1 inhibition disrupts cell cycle and induces apoptosis in.... [Link]

-

Begum, J. (2024). Cytotoxicity Assay Protocol. Protocols.io. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]

- 5. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitotic MTH1 Inhibitors in Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Monitoring c-Myc Degradation Induced by Antizyme 2 (AZ-2) via Western Blot

Introduction: The Critical Role of c-Myc Regulation and the Therapeutic Potential of AZ-2

The c-Myc oncoprotein is a powerful transcription factor that governs a vast array of cellular processes, including proliferation, metabolism, and apoptosis.[1][2] Its expression is tightly regulated in normal cells, in part through its remarkably short protein half-life of 20-30 minutes.[3][4][5] This rapid turnover is primarily mediated by the ubiquitin-proteasome system (UPS), a sophisticated cellular machinery for protein degradation.[2][3][5][6] Deregulation of c-Myc, often leading to its overexpression or stabilization, is a hallmark of a majority of human cancers, making it a prime therapeutic target.[2][4]

The stability of c-Myc is intricately controlled by a series of post-translational modifications, most notably phosphorylation. Phosphorylation at Serine 62 (S62) initially stabilizes the protein, while subsequent phosphorylation at Threonine 58 (T58) by GSK3β signals for its ubiquitination by the E3 ligase SCF-Fbw7, marking it for proteasomal degradation.[1][7][8][9]

Recent discoveries have unveiled alternative pathways for c-Myc regulation. Antizyme 2 (AZ-2), a polyamine regulatory protein, has been shown to interact with c-Myc and promote its degradation.[10][11] Intriguingly, this AZ-2-mediated degradation occurs via the proteasome but appears to be independent of the canonical ubiquitination pathway.[10][11] This unique mechanism presents a novel strategy for therapeutically targeting c-Myc in cancer. This guide provides a detailed protocol for researchers to reliably monitor the degradation of c-Myc following treatment with compounds that modulate AZ-2 activity, using the gold-standard technique of Western blotting.

Scientific Principle: Visualizing Protein Degradation

The Western blot protocol detailed below is designed to quantitatively assess the reduction in c-Myc protein levels over time following the induction or activation of AZ-2. By treating cells with an AZ-2-modulating compound and collecting samples at various time points, we can track the disappearance of the c-Myc protein band on an immunoblot. To isolate the effect of protein degradation from new protein synthesis, cells are co-treated with a protein synthesis inhibitor, such as cycloheximide (CHX). This ensures that any observed decrease in c-Myc levels is directly attributable to its degradation. A housekeeping protein, such as β-actin or GAPDH, is used as a loading control to ensure equal amounts of protein are analyzed in each lane, validating the observed changes in c-Myc.

Signaling and Experimental Workflow Diagrams

To provide a clear conceptual framework, the following diagrams illustrate the AZ-2 mediated c-Myc degradation pathway and the sequential steps of the Western blot workflow.

Caption: c-Myc degradation pathways.

Caption: Western blot experimental workflow.

Detailed Protocol: Western Blot for c-Myc Degradation

This protocol is optimized for cultured mammalian cells. Adjustments may be necessary for specific cell lines.

Part 1: Cell Culture and Treatment

-

Cell Seeding: Plate your cells of interest (e.g., HeLa, HEK293T, or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Treatment Preparation: Prepare stock solutions of your AZ-2 modulating compound and cycloheximide (CHX, a protein synthesis inhibitor). A typical final concentration for CHX is 30-100 µg/mL, but this should be optimized for your cell line.

-

Experimental Treatment:

-

For a time-course experiment, you will need one well per time point, plus a "time zero" (T=0) control.

-

Pre-treat all wells (except the T=0 control) with CHX for 30-60 minutes to ensure a complete halt of new protein synthesis.

-

Add the AZ-2 modulating compound to the CHX-containing wells. The T=0 well receives vehicle control only.

-

Harvest cells at designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes). The short half-life of c-Myc necessitates these early time points.[3]

-

Part 2: Cell Lysis and Protein Quantification

-

Expertise Insight: The choice of lysis buffer is critical for efficiently extracting nuclear proteins like c-Myc. RIPA buffer is highly recommended due to its strong detergents that can effectively solubilize nuclear membranes.[12][13][14][15] Always prepare lysis buffer fresh with protease and phosphatase inhibitors to protect your target protein from degradation after cell lysis.[13]

-

Lysis:

-

Aspirate the media and wash cells once with ice-cold 1X Phosphate Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA Lysis Buffer (see formulation in Table 1) supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (containing the soluble protein) to a new, clean tube.

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

-

Part 3: SDS-PAGE and Western Blotting

-

Sample Preparation:

-

Normalize the protein concentration of all samples using the lysis buffer.

-

Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

Gel Electrophoresis:

-

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.[16] Include a pre-stained protein ladder.

-

Run the gel at a constant voltage (e.g., 150-170V) until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is generally recommended for quantitative accuracy.

-

-

Blocking:

-

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). This step is crucial to prevent non-specific antibody binding.[17]

-

-

Antibody Incubation:

-